B1577647 Caerin-1.17

Caerin-1.17

Cat. No.: B1577647
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin-1.17 is a 25-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, characterized by a conserved N-terminal sequence and a variable C-terminal region. The peptide adopts an amphipathic α-helical structure in hydrophobic environments, enabling membrane disruption and broad-spectrum activity against bacteria, fungi, and enveloped viruses like HIV and HSV . Its mechanism involves pore formation in microbial membranes, leading to cell lysis, and immunomodulatory effects such as cytokine induction .

Properties

bioactivity

Antibacterial

sequence

GLFSVLGSVAKHLLPHVAPIIAEKL

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Caerin-1.17 shares structural motifs with other caerin peptides (e.g., Caerin-1.1, Caerin-1.9) but differs in residue composition and charge distribution. Key structural features of related AMPs are summarized in Table 1 .

Table 1: Structural and Physicochemical Properties of Selected AMPs

Peptide Source Length (AA) Net Charge Key Residues Secondary Structure
This compound Litoria chloris 25 +3 Gly⁵, Pro¹⁵, Val²² α-helix (70% by CD)
Caerin-1.1 Litoria splendida 21 +4 Glu³, Leu¹⁰, Phe²⁰ α-helix (65% by CD)
Magainin-2 Xenopus laevis 23 +4 Gly⁴, Lys¹⁰, Phe¹⁶ α-helix (60% by CD)
Temporin A Rana temporaria 13 +2 Leu⁶, Phe⁹, Val¹³ β-sheet (disordered)

CD = Circular Dichroism; Data synthesized from structural studies

This compound’s C-terminal proline residue (Pro¹⁵) enhances conformational flexibility, distinguishing it from the rigid α-helix of Magainin-2. This flexibility may improve interactions with diverse microbial membranes .

Functional Activity

Antimicrobial Efficacy :
this compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 2–4 μM) and enveloped viruses (e.g., HSV-1, EC₅₀: 1.5 μM). Comparatively, Temporin A shows narrow-spectrum activity, primarily targeting Gram-positive bacteria (MIC: 6–8 μM) .

Table 2: Antimicrobial and Antiviral Activity

Peptide Gram+ Bacteria (MIC, μM) Gram− Bacteria (MIC, μM) Enveloped Viruses (EC₅₀, μM) Hemolytic Activity (HC₅₀, μM)
This compound 2–4 8–16 1.5 (HSV-1) >64
Caerin-1.1 4–8 16–32 3.0 (HIV) 32
Magainin-2 8–16 8–16 N/A 16
Temporin A 6–8 >32 N/A 8

MIC = Minimum Inhibitory Concentration; EC₅₀ = Half-Maximal Effective Concentration; HC₅₀ = Hemolytic Concentration

This compound’s lower hemolytic activity (HC₅₀ >64 μM) compared to Magainin-2 (HC₅₀: 16 μM) highlights its selectivity for microbial over mammalian membranes, likely due to its balanced hydrophobicity and charge .

Mechanistic Insights

While this compound and Magainin-2 both disrupt membranes via the "carpet model," this compound induces stronger membrane curvature due to its proline hinge, facilitating pore formation at lower concentrations . In contrast, Temporin A employs a receptor-mediated mechanism, targeting specific lipid components in bacterial membranes .

Discussion

This compound’s unique structural and functional profile positions it as a promising candidate for antiviral therapeutics. Its reduced cytotoxicity compared to Caerin-1.1 and Magainin-2 underscores the importance of residue-specific modifications in AMP design. coli, MIC: 8–16 μM) suggests room for optimization through sequence engineering.

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